N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216188
InChI: InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3
SMILES:
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16216188

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide -

Specification

Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
IUPAC Name N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C14H12F3NO2S/c1-10-2-6-12(7-3-10)18-21(19,20)13-8-4-11(5-9-13)14(15,16)17/h2-9,18H,1H3
Standard InChI Key WJOACWBVNLISIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two aromatic rings connected by a sulfonamide bridge (–SO2_2–NH–). The 4-methylphenyl group (C6_6H4_4–CH3_3) is linked to the nitrogen atom, while the 4-(trifluoromethyl)benzenesulfonyl group (C6_6H4_4–CF3_3–SO2_2–) occupies the para position relative to the sulfonamide functionality. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H12F3NO2S\text{C}_{14}\text{H}_{12}\text{F}_3\text{NO}_2\text{S}
Molecular Weight315.31 g/mol
SMILESCNCCC1=CC=C(C(F)(F)F)C=C1
InChIKeyPPXMHTWGFXWJNR-UHFFFAOYSA-N
XLogP34.2 (estimated)

Electronic and Steric Effects

The trifluoromethyl (–CF3_3) group is strongly electron-withdrawing, polarizing the sulfonyl group and enhancing the compound’s acidity (pKa ~ 6–8 for analogous sulfonamides) . The 4-methyl substituent introduces steric hindrance, moderating nucleophilic attack at the nitrogen center. These features make the compound a candidate for selective binding in enzyme inhibition studies .

Synthesis and Manufacturing

Conventional Sulfonylation Route

The most direct synthesis involves reacting 4-methylaniline with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine):

C6H5–CH3–NH2+Cl–SO2–C6H4–CF3N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide+HCl\text{C}_6\text{H}_5\text{–CH}_3\text{–NH}_2 + \text{Cl–SO}_2\text{–C}_6\text{H}_4\text{–CF}_3 \rightarrow \text{N-(4-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide} + \text{HCl}

This exothermic reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding >75% crude product after aqueous workup . Purification via recrystallization (ethanol/water) or column chromatography (SiO2_2, hexane/ethyl acetate) enhances purity to >95% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H adjacent to SO2_2)

    • δ 7.72 (d, J = 8.4 Hz, 2H, Ar–H adjacent to CF3_3)

    • δ 7.22 (d, J = 8.0 Hz, 2H, Ar–H from 4-methylphenyl)

    • δ 2.38 (s, 3H, –CH3_3)

    • δ 5.21 (s, 1H, –NH–)

  • 19^{19}F NMR (376 MHz, CDCl3_3): δ -62.5 (s, CF3_3) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1340 cm1^{-1} (asymmetric S=O stretch)

  • 1165 cm1^{-1} (symmetric S=O stretch)

  • 1130 cm1^{-1} (C–F stretch)

  • 3250 cm1^{-1} (N–H stretch) .

Applications in Pharmaceutical Research

Antibacterial Activity

Fluorinated sulfonamides exhibit broad-spectrum antibacterial effects. In vitro assays against E. coli and S. aureus revealed MIC values of 32–64 μg/mL, comparable to first-generation sulfa drugs . Resistance mechanisms (e.g., dihydropteroate synthase mutations) likely limit efficacy, necessitating structural optimization.

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